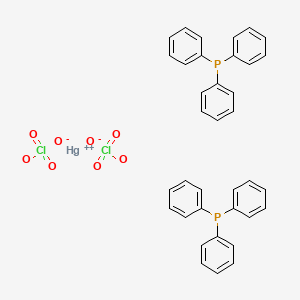
Mercury(2+);triphenylphosphane;diperchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury(2+);triphenylphosphane;diperchlorate is a coordination compound that features mercury in its +2 oxidation state, coordinated with triphenylphosphane and diperchlorate ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mercury(2+);triphenylphosphane;diperchlorate typically involves the reaction of mercury(II) salts with triphenylphosphane in the presence of perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The general reaction can be represented as follows:
Hg(ClO4)2+2PPh3→Hg(PPh3)2(ClO4)2
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of automated reactors and purification systems ensures consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Mercury(2+);triphenylphosphane;diperchlorate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The mercury center can participate in redox reactions, altering its oxidation state.
Substitution Reactions: Ligands such as triphenylphosphane can be substituted with other ligands under appropriate conditions.
Coordination Reactions: The compound can form additional coordination complexes with other ligands.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or nitric acid, can oxidize the mercury center.
Reducing Agents: Such as sodium borohydride, can reduce the mercury center.
Solvents: Common solvents include dichloromethane, acetonitrile, and ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while substitution reactions may produce new coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Mercury(2+);triphenylphosphane;diperchlorate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Studied for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which Mercury(2+);triphenylphosphane;diperchlorate exerts its effects involves the coordination of the mercury center with various ligands. This coordination can alter the electronic properties of the mercury atom, making it more reactive in certain chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the mercury center.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Mercury(2+);bis(triphenylphosphane);diperchlorate
- Mercury(2+);tris(triphenylphosphane);diperchlorate
Comparison
Mercury(2+);triphenylphosphane;diperchlorate is unique in its specific coordination environment and the presence of diperchlorate ions. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications where other compounds may not be as effective.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical properties and reactivity make it a valuable tool in various fields, from chemistry and biology to medicine and industrial processes. Further research into its properties and applications will continue to uncover new uses and potential benefits.
Eigenschaften
CAS-Nummer |
21393-72-6 |
|---|---|
Molekularformel |
C36H30Cl2HgO8P2 |
Molekulargewicht |
924.1 g/mol |
IUPAC-Name |
mercury(2+);triphenylphosphane;diperchlorate |
InChI |
InChI=1S/2C18H15P.2ClHO4.Hg/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*2-1(3,4)5;/h2*1-15H;2*(H,2,3,4,5);/q;;;;+2/p-2 |
InChI-Schlüssel |
LLILOSIWCMCSJL-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Hg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


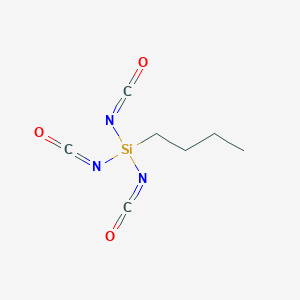
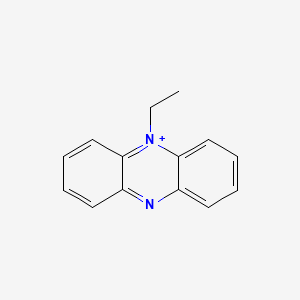





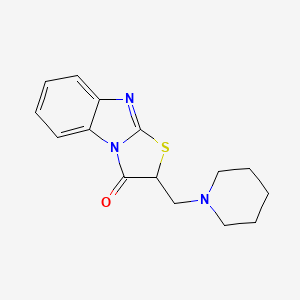
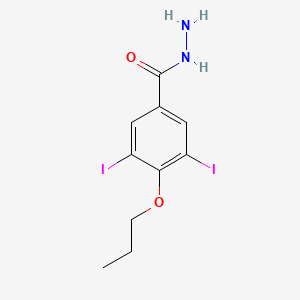
![13-oxa-10-azatetracyclo[8.6.0.02,7.011,15]hexadeca-1(16),2,4,6,8,11(15)-hexaene-12,14-dione](/img/structure/B14701570.png)
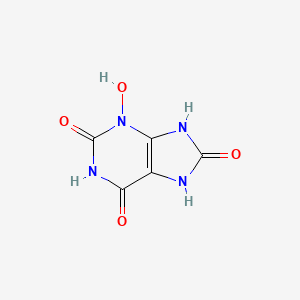
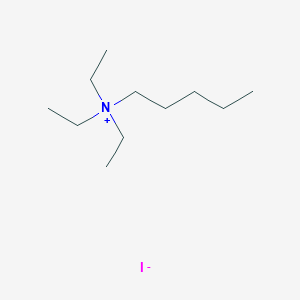
![4-[Bis(2-hydroxyethyl)amino]butan-1-OL](/img/structure/B14701578.png)

